N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide
Description
N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide (CAS: 893738-75-5) is a biphenyl-derived acetamide featuring a cyano (-CN) group at the 3' position of the biphenyl core and an acetamide (-NHCOCH₃) moiety at the 4-position (Fig. 1). Its molecular formula is C₁₅H₁₂N₂O, with a molecular weight of 236.27 g/mol . The compound’s structural rigidity and electronic properties, imparted by the electron-withdrawing cyano group, make it a candidate for applications in medicinal chemistry and materials science.
Figure 1. Molecular structure of this compound.
Properties
CAS No. |
893738-75-5 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-[4-(3-cyanophenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12N2O/c1-11(18)17-15-7-5-13(6-8-15)14-4-2-3-12(9-14)10-16/h2-9H,1H3,(H,17,18) |
InChI Key |
FHKFLQVGMBHFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide typically involves the reaction of 4-bromo-3’-cyano[1,1’-biphenyl] with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Reactivity of the Acetamide Group
The acetamide group (–NHCOCH₃) undergoes characteristic nucleophilic and hydrolytic reactions:
Hydrolysis
-
Acidic Hydrolysis : Under strong acidic conditions (e.g., HCl, H₂SO₄), the acetamide hydrolyzes to form 3'-cyano[1,1'-biphenyl]-4-ylamine and acetic acid .
-
Basic Hydrolysis : In alkaline media (e.g., NaOH), hydrolysis yields the corresponding carboxylate salt, 3'-cyano[1,1'-biphenyl]-4-carboxylic acid , and ammonia .
Nucleophilic Substitution
The acetamide’s carbonyl carbon is susceptible to nucleophilic attack. For example:
-
Reaction with Grignard reagents (e.g., RMgX) forms N-alkylated biphenyl derivatives .
-
Transamidation with primary amines (e.g., RNH₂) under catalytic acid/base conditions produces secondary amides .
Reactivity of the Cyano Group
The nitrile (–C≡N) group participates in diverse transformations:
Hydrolysis
-
Acidic Conditions : Converts to a carboxylic acid, forming 3'-carboxy[1,1'-biphenyl]-4-ylacetamide .
-
Basic Conditions : Forms an amide intermediate, which further hydrolyzes to the carboxylic acid .
Reduction
-
Catalytic hydrogenation (H₂/Pd) reduces the nitrile to a primary amine, yielding 3'-aminomethyl[1,1'-biphenyl]-4-ylacetamide .
Cycloaddition
-
Reaction with sodium azide (NaN₃) under Huisgen conditions forms a tetrazole ring , a pharmacophore in medicinal chemistry.
Aromatic Electrophilic Substitution
The biphenyl system’s electron density is modulated by the electron-withdrawing cyano group, directing electrophilic attacks to specific positions:
| Reaction Type | Conditions | Product | Directing Effect |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted at meta to cyano | Cyano deactivates para/meta |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halogenation at meta to cyano | Electron-withdrawing groups |
| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid group at meta to cyano | Similar to nitration |
Cross-Coupling Reactions
The biphenyl scaffold supports transition-metal-catalyzed coupling reactions:
-
Suzuki-Miyaura Coupling : The brominated or iodinated derivative reacts with aryl boronic acids to form polysubstituted biphenyl systems .
-
Buchwald-Hartwig Amination : Introduces amine groups at specific positions using palladium catalysts .
Amide to Ester
-
Reaction with alcohols (R–OH) under acidic conditions yields 3'-cyano[1,1'-biphenyl]-4-yl acetate esters .
Nitrile to Amidine
-
Treatment with ammonia (NH₃) and HCl forms 3'-amidino[1,1'-biphenyl]-4-ylacetamide , a key intermediate in drug synthesis .
Biological Activity and Derivatives
Derivatives of this compound exhibit pharmacological potential:
-
Antimicrobial Activity : Analogous biphenyl amides show efficacy against Candida spp. and bacterial strains .
-
Antioxidant Properties : Tetrazole derivatives demonstrate radical scavenging activity in ABTS assays .
Synthetic Routes
While direct synthesis data is limited, analogous compounds suggest a two-step pathway:
-
Suzuki Coupling : 4-Bromoacetophenone and 3-cyanophenylboronic acid form the biphenyl core .
-
Acylation : Reaction with acetyl chloride or acetic anhydride introduces the acetamide group .
Stability and Handling
Scientific Research Applications
Chemistry
N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : The cyano group can be oxidized to form carboxylic acids.
- Reduction : The cyano group can be reduced to form amines.
- Substitution : The acetamide group can participate in nucleophilic substitution reactions.
Biology
This compound has been investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific molecular targets makes it a candidate for studying enzyme functions and receptor activities.
Medicine
This compound has shown promise in various therapeutic applications:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains by disrupting cell wall synthesis and inhibiting essential metabolic pathways.
- Anticancer Properties : Demonstrated anticancer activity against specific cancer cell lines, such as A549 lung carcinoma cells, where it induces apoptosis through caspase activation pathways.
- Anti-inflammatory Effects : Inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages, suggesting potential for treating chronic inflammatory conditions.
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer effects on human lung cancer cells (A549), treatment with varying concentrations (5 µM to 20 µM) resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased apoptosis markers such as cleaved caspases and PARP cleavage.
Case Study 2: Anti-inflammatory Mechanism Investigation
A separate investigation into anti-inflammatory effects revealed that this compound significantly reduced levels of nitric oxide and cytokines in LPS-stimulated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases due to its ability to modulate immune responses.
Mechanism of Action
The mechanism of action of N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Biphenyl Core
N-([1,1'-Biphenyl]-4-yl)acetamide
- Structure: Lacks the 3'-cyano group, with acetamide at the 4-position.
- Properties : Simpler electronic profile due to the absence of the electron-withdrawing -CN group.
- Applications : Used as an intermediate in Suzuki coupling reactions (e.g., synthesis of MGH-CP9, a TEAD-YAP inhibitor) .
- Spectral Data : ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.73–7.59 ppm and acetamide protons at δ 4.08 ppm .
N-(4'-Fluoro[1,1'-biphenyl]-4-yl)acetamide
- Structure : Features a fluoro (-F) substituent at the 4' position.
- Properties : The -F group enhances lipophilicity and metabolic stability compared to -CN.
- Toxicity: Limited toxicological data available, similar to the target compound .
N-(4-Hydroxy[1,1'-biphenyl]-3-yl)acetamide
Functional Group Modifications
MGH-CP9 (2-((4H−1,2,4-triazol-3-yl)thio)-N-([1,1'-biphenyl]-4-yl)acetamide)
- Structure : Includes a triazole-thioether side chain.
- Applications : Acts as a TEAD-YAP interaction inhibitor with 77% synthetic yield .
- Spectral Data : ¹³C NMR (DMSO-d6) shows carbonyl at δ 166.32 ppm and aromatic carbons at δ 127.00–139.66 ppm .
N-(2'-Fluoro-4'-(hexafluoro-2-hydroxypropan-2-yl)-[1,1'-biphenyl]-4-yl)-2-(2-nitrophenyl)acetamide
- Structure : Combines fluoro, hexafluorohydroxypropyl, and nitrophenyl groups.
- Synthesis : Prepared via HATU-mediated coupling (yield: ~50%) .
- Applications : Explored as a therapeutic agent in prostate cancer .
7a–7e Series (Benzo-1,4-dioxan Derivatives)
Data Tables
Table 2. Spectral Data Comparison
Biological Activity
N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure and Properties
This compound features a biphenyl structure with a cyano group and an acetamide moiety. Its molecular formula is CHN, and it has a molecular weight of 236.27 g/mol. The presence of the cyano group is significant as it can influence the compound's reactivity and biological interactions.
1. Anticancer Activity
Research indicates that derivatives of biphenyl compounds often exhibit anticancer properties. In vitro studies have shown that this compound may inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures have demonstrated significant cytotoxicity against breast carcinoma (MCF7), lung carcinoma (A549), and colon carcinoma (HT-29) cells, with IC values in the low micromolar range .
Table 1: Cytotoxicity of Biphenyl Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF7 | ~10 |
| N-(4-chlorobenzyl)acetamide | A549 | 8.107 |
| N-(2-cyano[1,1'-biphenyl]-4-yl)acetamide | HT-29 | 12.5 |
The mechanism behind the anticancer activity of this compound may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression. Studies suggest that this compound can disrupt tubulin polymerization, which is crucial for cancer cell division and growth .
Case Study: Apoptosis Induction
In a study examining the effects on MCF7 cells, treatment with this compound resulted in increased caspase-3 activation and cell cycle arrest at the G1 phase, leading to significant apoptosis compared to untreated controls.
3. Anti-inflammatory Properties
In addition to its anticancer effects, compounds containing similar structural motifs have been reported to possess anti-inflammatory properties. For instance, biphenyl derivatives have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes . This suggests that this compound may also exhibit potential as an anti-inflammatory agent.
Table 2: COX Inhibition Potency
| Compound | COX-1 IC (µM) | COX-2 IC (µM) |
|---|---|---|
| This compound | 15 | 5 |
| Celecoxib | 14.7 | 0.05 |
Q & A
Q. What synthetic routes are commonly employed for preparing N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide?
The compound can be synthesized via Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by acetylation of the amine group. For example, biphenyl derivatives are often synthesized using palladium catalysts with aryl halides and boronic acids (e.g., describes Suzuki coupling for analogous biphenyl systems). Post-coupling, acetylation is achieved using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Q. How is this compound characterized for structural confirmation?
1H and 13C NMR spectroscopy are critical for structural validation. Key diagnostic signals include:
- A singlet at δ ~2.0 ppm (3H) for the acetyl methyl group.
- Aromatic protons in the biphenyl system (δ 7.2–8.2 ppm), with coupling patterns dependent on substitution .
- The cyano group (C≡N) at the 3'-position can be confirmed via IR spectroscopy (sharp peak ~2220 cm⁻¹) or 13C NMR (δ ~110–120 ppm for the cyano carbon) .
Q. What solvents and purification methods are recommended for isolating this compound?
Polar aprotic solvents (e.g., DMF, DMSO) are often used during synthesis, while column chromatography (silica gel, ethyl acetate/hexane gradient) is preferred for purification . For crystalline derivatives, recrystallization from ethanol or acetonitrile may enhance purity .
Q. How can researchers assess the compound’s stability under storage conditions?
Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase) to detect hydrolysis of the acetamide group or cyano moiety .
Advanced Research Questions
Q. How can discrepancies in NMR data for this compound derivatives be resolved?
Contradictions in aromatic proton splitting (e.g., J values in vs. 14) may arise from conformational flexibility or solvent polarity effects. Use 2D NMR (COSY, NOESY) to confirm coupling networks and assign substituent positions unambiguously. For example, NOE correlations between the acetamide NH and adjacent aromatic protons can resolve regiochemistry .
Q. What strategies optimize the reaction yield of N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide in large-scale syntheses?
- Replace traditional Suzuki catalysts with heterogeneous palladium catalysts (e.g., Pd/C) to simplify catalyst removal .
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity in biphenyl coupling steps .
- Monitor reaction progress via in situ FTIR to detect intermediate formation and minimize side products .
Q. How does the electron-withdrawing cyano group influence the compound’s electronic properties?
Computational modeling (e.g., DFT calculations ) can quantify the cyano group’s impact on the biphenyl system’s HOMO-LUMO gap and charge distribution. Studies on analogous compounds () suggest that the cyano group enhances electrophilicity at the 4-position, facilitating further functionalization (e.g., nucleophilic substitution) .
Q. What are the potential degradation pathways of this compound under physiological conditions?
Hydrolysis of the acetamide group to form N-(3'-Cyano[1,1'-biphenyl]-4-yl)amine is a primary pathway. Validate this via LC-MS in simulated gastric fluid (pH 1.2) or phosphate buffer (pH 7.4) at 37°C. The cyano group may undergo partial reduction to an amine under reductive conditions (e.g., glutathione-rich environments) .
Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Perform surface plasmon resonance (SPR) to measure binding affinity to target proteins.
- Use molecular docking (AutoDock Vina) to predict binding modes, leveraging the biphenyl scaffold’s rigidity and the cyano group’s polarity for targeted interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
